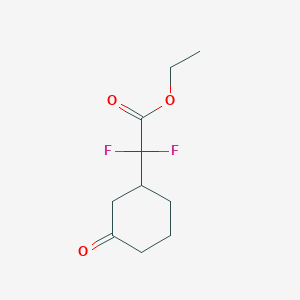

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate (EDFOCA) is a compound used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is highly soluble in water. EDFOCA has been used in a variety of biochemistry and physiology experiments to study the effects of various compounds on different systems.

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC) Treatment

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate, also known as C2F, has been found to attenuate the malignant biological behaviors of non-small cell lung cancer (NSCLC). It inhibits proliferation, migration, and invasion of NSCLC cell lines, induces cell cycle arrest and apoptosis in vitro, and prevents tumor growth in vivo . The compound works by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .

Colorectal Cancer (CRC) Treatment

C2F also shows promising results in inhibiting the malignant biological behaviors of colorectal cancer (CRC). It hinders CRC cell proliferation, promotes CRC cell apoptosis, restricts CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase . In vivo, C2F inhibited tumor growth in a xenograft model . The compound achieves this by limiting STAT3 phosphorylation and entry into the nucleus .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to various cellular changes .

Biochemical Pathways

This pathway plays a crucial role in cell proliferation, migration, and survival, and its dysregulation is often associated with various forms of cancer .

Result of Action

Similar compounds have been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (nsclc) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O3/c1-2-15-9(14)10(11,12)7-4-3-5-8(13)6-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQFBZSFRXWHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC(=O)C1)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)